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Compound of Interest

Compound Name: Guanosine-2'-monophosphate

Cat. No.: B077621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and data for the characterization of

Guanosine-2'-monophosphate (G-2'-P) using Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS). These techniques are essential for the

unambiguous identification and structural elucidation of nucleotides and their analogs in

various research and development settings, including drug discovery, metabolomics, and

diagnostics.

Overview of Guanosine-2'-monophosphate
Guanosine-2'-monophosphate is a purine nucleotide consisting of a guanine base, a ribose

sugar, and a phosphate group attached to the 2' position of the ribose. While less common than

its 3'- and 5'-isomers, 2'-phosphorylated nucleotides play roles in specific biological processes

and can be intermediates in RNA processing and signaling pathways. Accurate

characterization is crucial for understanding its function and for the development of targeted

therapeutics.

NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that

provides detailed information about the chemical structure and environment of atoms within a
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molecule. For G-2'-P, ¹H and ¹³C NMR are used to identify the protons and carbons of the

guanine base and the ribose sugar. The position of the phosphate group at the 2' position

significantly influences the chemical shifts of the nearby ribose protons, allowing for its

differentiation from other isomers.

Quantitative NMR Data
While specific experimental data for Guanosine-2'-monophosphate is not widely available in

public repositories, the following table provides expected chemical shift ranges based on the

analysis of the closely related molecule, guanosine, and the known effects of 2'-

phosphorylation.

Table 1: Expected ¹H NMR Chemical Shifts for Guanosine-2'-monophosphate in D₂O

Proton
Expected Chemical Shift
(δ) [ppm]

Notes

H8 (Guanine) ~8.0

H1' (Ribose) ~5.8
Doublet, significant downfield

shift due to phosphate group

H2' (Ribose) ~4.5 - 4.7
Multiplet, significant downfield

shift due to phosphate group

H3' (Ribose) ~4.3 - 4.5 Multiplet

H4' (Ribose) ~4.2 - 4.4 Multiplet

H5', H5'' (Ribose) ~3.7 - 3.9 Multiplet

Table 2: Expected ¹³C NMR Chemical Shifts for Guanosine-2'-monophosphate in D₂O
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Carbon Expected Chemical Shift (δ) [ppm]

C6 (Guanine) ~158

C2 (Guanine) ~154

C4 (Guanine) ~151

C8 (Guanine) ~137

C5 (Guanine) ~116

C1' (Ribose) ~87

C4' (Ribose) ~84

C2' (Ribose) ~75

C3' (Ribose) ~71

C5' (Ribose) ~62

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 1-5 mg of Guanosine-2'-monophosphate in 0.5 mL of

deuterium oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) for

chemical shift calibration.

Instrument Setup:

Spectrometer: 500 MHz or higher field NMR spectrometer.

Probe: Standard broadband or cryoprobe.

Temperature: 298 K (25 °C).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

Solvent Suppression: Use presaturation for residual HDO signal.
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Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 200-220 ppm.

Number of Scans: 1024-4096, due to lower natural abundance and sensitivity of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs) using appropriate NMR software. Calibrate the

chemical shifts using the reference standard.

Mass Spectrometric Characterization
Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-

charge ratio (m/z) of ions. Electrospray ionization (ESI) coupled with tandem mass

spectrometry (MS/MS) is particularly useful for the analysis of nucleotides, providing molecular

weight information and structural details through fragmentation analysis.

Quantitative Mass Spectrometry Data
Table 3: Expected Mass Spectrometry Data for Guanosine-2'-monophosphate

Parameter Expected Value

Molecular Formula C₁₀H₁₄N₅O₈P

Monoisotopic Mass 363.0580 g/mol

[M-H]⁻ (Negative Ion Mode) m/z 362.05

[M+H]⁺ (Positive Ion Mode) m/z 364.07
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Fragmentation Analysis
Tandem MS (MS/MS) of the parent ion provides characteristic fragment ions that aid in

structural confirmation. Key fragmentation pathways for nucleotides include the cleavage of the

glycosidic bond and the loss of the phosphate group.

Table 4: Expected MS/MS Fragment Ions for Guanosine-2'-monophosphate ([M-H]⁻)

Fragment Ion (m/z) Description

150.02 [Guanine - H]⁻

282.06 [M - H - H₃PO₄]⁻ (Loss of phosphoric acid)

96.96 [H₂PO₄]⁻

78.96 [PO₃]⁻

Experimental Protocol: LC-MS/MS
Sample Preparation: Dissolve the Guanosine-2'-monophosphate sample in a suitable

solvent compatible with the mobile phase, such as a mixture of water and methanol, to a

final concentration of 1-10 µg/mL.

Liquid Chromatography (LC) Setup:

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly

used.

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Gradient: A suitable gradient from 0-50% B over 10-15 minutes.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.
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Mass Spectrometry (MS) Setup:

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for

nucleotides.

Scan Mode: Full scan MS to identify the parent ion, followed by product ion scan (MS/MS)

of the parent ion (m/z 362.05).

Capillary Voltage: 2.5-3.5 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's

recommendations.

Collision Energy: Ramped or set to a specific voltage (e.g., 10-30 eV) to induce

fragmentation.

Data Analysis: Analyze the acquired data to identify the retention time of the G-2'-P peak and

to confirm its molecular weight and fragmentation pattern.

Signaling Pathway and Experimental Workflow
Biological Role of 2'-Phosphorylated Guanosine
Nucleotides
Recent studies have highlighted the role of cyclic 2',3'-guanosine monophosphate (2',3'-cGMP)

as a signaling molecule in bacteria, regulating processes such as quorum sensing and

virulence. While distinct from the non-cyclic G-2'-P, this pathway underscores the emerging

importance of 2'-phosphorylated nucleotides in biological signaling.
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Signaling pathway of 2',3'-cGMP in bacteria.

Experimental Workflow for Characterization
The following diagram outlines the logical workflow for the characterization of Guanosine-2'-
monophosphate using NMR and mass spectrometry.
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Workflow for G-2'-P characterization.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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